Tetracyanoethane

CAS No.:

Cat. No.: VC13781229

Molecular Formula: C6H2N4

Molecular Weight: 130.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2N4 |

|---|---|

| Molecular Weight | 130.11 g/mol |

| IUPAC Name | ethane-1,1,1,2-tetracarbonitrile |

| Standard InChI | InChI=1S/C6H2N4/c7-2-1-6(3-8,4-9)5-10/h1H2 |

| Standard InChI Key | SCIYPPJMKCXIGM-UHFFFAOYSA-N |

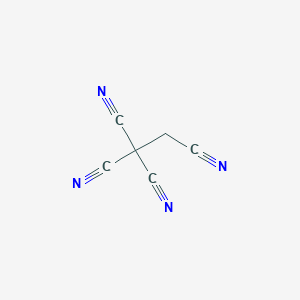

| SMILES | C(C#N)C(C#N)(C#N)C#N |

| Canonical SMILES | C(C#N)C(C#N)(C#N)C#N |

Introduction

Structural and Molecular Characteristics of Tetracyanoethane

Tetracyanoethane (C₆H₄N₄) is a hypothetical derivative of ethane where four hydrogen atoms are replaced by cyano (-CN) groups. Its molecular structure theoretically exists in two isomeric forms: 1,1,2,2-tetracyanoethane (symmetrical substitution) and 1,1,1,2-tetracyanoethane (asymmetrical substitution). The symmetrical isomer, with cyano groups on adjacent carbons, is the most commonly postulated configuration due to potential resonance stabilization.

Synthetic Routes and Challenges

Stability Considerations

Theoretical models suggest that tetracyanoethane may exhibit instability due to:

-

Steric Strain: Four bulky -CN groups on a two-carbon backbone could lead to significant steric clashes.

-

Electronic Effects: The strong electron-withdrawing nature of cyano groups may destabilize the ethane backbone, favoring decomposition into smaller fragments (e.g., cyanogen, HCN) .

Comparative Analysis with Tetracyanoethylene (TCNE)

Tetracyanoethylene (C₆N₄), a structurally analogous compound with a double bond, serves as a useful benchmark for understanding tetracyanoethane’s potential properties:

| Property | Tetracyanoethylene (TCNE) | Tetracyanoethane (Theoretical) |

|---|---|---|

| Molecular Formula | C₂(CN)₄ | C₂H₂(CN)₄ |

| Molecular Weight | 128.09 g/mol | 164.12 g/mol |

| Hybridization | sp² (planar) | sp³ (tetrahedral) |

| Electron Affinity | High (strong acceptor) | Moderate (saturated backbone) |

| Known Applications | Organic semiconductors, charge-transfer complexes | None reported |

TCNE’s utility in materials science stems from its ability to form charge-transfer complexes, such as with biphenylene . For tetracyanoethane, similar applications are speculative but hindered by synthetic and stability challenges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume